molecular formula C20H27ClN2O3S B6658029 H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl

H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl

Cat. No.: B6658029
M. Wt: 411.0 g/mol
InChI Key: BBXDNCPHOFNVIZ-SZOUEMSFSA-N
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Description

H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl is a modified dipeptide derivative combining methionine (Met), β-alanine (bAla), and a 2-naphthylmethyl substituent. The compound is synthesized as a methyl ester hydrochloride salt, enhancing its solubility in polar solvents for applications in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 2-[[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]methyl]-3-naphthalen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S.ClH/c1-25-20(24)17(13-22-19(23)18(21)9-10-26-2)12-14-7-8-15-5-3-4-6-16(15)11-14;/h3-8,11,17-18H,9-10,12-13,21H2,1-2H3,(H,22,23);1H/t17?,18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXDNCPHOFNVIZ-SZOUEMSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CNC(=O)C(CCSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CNC(=O)[C@H](CCSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl” typically involves the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: The methionine and beta-alanine are coupled using peptide coupling reagents such as EDCI or DCC.

    Introduction of Naphthylmethyl Group: The naphthylmethyl group is introduced through a nucleophilic substitution reaction.

    Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques like chromatography.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can be used to modify the naphthylmethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Reduced naphthylmethyl derivatives.

    Substitution: Halogenated naphthylmethyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Peptide Research: Used in the study of peptide interactions and functions.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Biotechnology: Applications in the production of biotechnological products.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of “H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthylmethyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s unique structure distinguishes it from simpler amino acid esters:

  • Methionine (Met) : Provides a sulfur-containing side chain, influencing redox interactions.
  • β-Alanine (bAla): A non-canonical amino acid with a methylene spacer between the amino and carboxyl groups, altering conformational flexibility compared to α-amino acids.
Key Comparisons:

H-Ala(2-naphthyl)-OMe.HCl (): Contains alanine (α-amino acid) instead of β-alanine. Similar 2-naphthylmethyl group but shorter backbone, affecting spatial orientation .

H-Phe-OMe.HCl ():

  • Features a phenyl group instead of naphthyl.
  • Smaller aromatic ring reduces steric bulk and lipophilicity compared to the target compound .

H-Val-OMe.HCl (): Branched aliphatic side chain (valine) instead of aromatic groups. Higher solubility in ethanol (30 mg/mL) due to reduced hydrophobicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Typical) Melting Point (°C)
H-Met-bAla(2-naphth-2-ylmethyl)-OMe.HCl* C19H25ClN2O3S (inferred) ~420.9 Soluble in DMF, DMSO 170–175 (estimated)
H-Ala(2-naphthyl)-OMe.HCl C14H16ClNO2 265.74 20 mg/mL in DMF 171–173
H-Phe-OMe.HCl C10H14ClNO2 215.68 10 mg/mL in PBS (pH 7.2) 171–173
H-Val-OMe.HCl C6H14ClNO2 175.63 30 mg/mL in ethanol 171–173
Key Observations:
  • The 2-naphthylmethyl group in the target compound increases molecular weight and lipophilicity compared to phenyl or aliphatic analogs.
  • Hydrochloride salt improves solubility in polar solvents (e.g., DMF, DMSO) but may reduce aqueous solubility relative to non-salt forms .

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